BenchChemオンラインストアへようこそ!

Bestatin-d7

Bioanalytical method validation Stable isotope labeling LC-MS/MS internal standard

Bestatin-d7 (Ubenimex-d7) is a stable isotope-labeled analog of the natural dipeptide aminopeptidase inhibitor Bestatin, in which seven hydrogen atoms are replaced by deuterium. Bestatin itself is a broad-spectrum, competitive inhibitor of CD13 (aminopeptidase N/APN), aminopeptidase B, and leukotriene A4 hydrolase, originally isolated from Streptomyces olivoreticuli and used clinically (as ubenimex) for acute myeloid leukemia.

Molecular Formula C₁₆H₁₇D₇N₂O₄
Molecular Weight 315.42
Cat. No. B1156061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBestatin-d7
Synonyms(-)-Bestatin-d7;  Bestatin-d7;  NK 421-d7;  NSC 265489-d7;  Ubenimex-d7;  [S-(R*,S*)]-N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-L-leucine-d7
Molecular FormulaC₁₆H₁₇D₇N₂O₄
Molecular Weight315.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bestatin-d7: Deuterated Aminopeptidase Inhibitor Internal Standard for Bioanalytical Quantitation


Bestatin-d7 (Ubenimex-d7) is a stable isotope-labeled analog of the natural dipeptide aminopeptidase inhibitor Bestatin, in which seven hydrogen atoms are replaced by deuterium . Bestatin itself is a broad-spectrum, competitive inhibitor of CD13 (aminopeptidase N/APN), aminopeptidase B, and leukotriene A4 hydrolase, originally isolated from Streptomyces olivoreticuli and used clinically (as ubenimex) for acute myeloid leukemia [1]. The d7-labeled variant is employed primarily as an internal standard (IS) in LC–MS/MS and GC–MS quantitative bioanalytical workflows, where its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and matched ionization efficiency while providing a distinct +7 Da mass shift for selective detection .

Why Bestatin-d7 Is Not Interchangeable with Unlabeled Bestatin or Other Deuterated Bestatin Analogs


Unlabeled Bestatin cannot substitute for Bestatin-d7 in quantitative bioanalytical methods because it lacks the mass differential required for selective detection via multiple reaction monitoring (MRM) or selected ion monitoring (SIM). Structural analog internal standards (e.g., granisetron, used in some published Bestatin LC–MS/MS methods [1]) exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to systematically biased quantification. Among deuterated Bestatin variants, the degree of deuteration directly governs the isotopic mass shift and the risk of signal overlap with the analyte’s natural-abundance M+ isotope envelope; d5-labeled Bestatin (MW 313.41, +5 Da shift ) may provide insufficient separation on low-resolution mass spectrometers, while d10-labeled Bestatin (MW 318.43, +10 Da ) increases synthetic cost without proportional analytical benefit. Bestatin-d7 (MW 315.42 free base; 351.88 as HCl salt, +7 Da shift ) balances adequate mass resolution with favorable synthetic accessibility and purity (≥97.5–98% ).

Bestatin-d7: Quantitative Differentiation Evidence vs. Unlabeled Bestatin and Alternative Deuterated Analogs


Isotopic Mass Shift Comparison: Bestatin-d7 (+7 Da) vs. Bestatin-d5 (+5 Da) vs. Bestatin-d10 (+10 Da)

Bestatin-d7 (free base MW 315.42; HCl salt MW 351.88) provides a mass shift of +7 Da relative to unlabeled Bestatin (MW 308.37), compared to +5 Da for Bestatin-d5 (MW 313.41) and +10 Da for Bestatin-d10 (MW 318.43) . The +7 Da shift places the IS signal fully outside the natural-abundance M+1 to M+6 isotope envelope of the unlabeled analyte, minimizing cross-talk in selected reaction monitoring (SRM) channels, whereas the +5 Da shift of d5-Bestatin may overlap with M+4/M+5 isotopologue signals of the analyte at higher concentrations, requiring deconvolution algorithms that add quantitative uncertainty [1]. The d10 variant (318.43 Da) provides the largest separation but at higher synthetic cost and with no additional analytical advantage for most triple-quadrupole instruments capable of resolving ±0.5 Da [2].

Bioanalytical method validation Stable isotope labeling LC-MS/MS internal standard

Internal Standard Recovery and Matrix Effect Matching: Deuterated IS vs. Structural Analog IS

In the published LC–MS/MS method for Bestatin in rat plasma by Wang et al. (2007), the non-isotopic internal standard granisetron was used, which exhibits different chromatographic retention, extraction recovery, and ionization behavior from Bestatin [1]. In contrast, Bestatin-d7, as a stable isotope-labeled (SIL) IS, co-elutes with the analyte and shares identical extraction recovery, ionization efficiency, and matrix effect characteristics, as established by the foundational work of Koyama et al. (1980) using deuterated Bestatin IS for GC–MS quantification in human serum [2]. The Koyama method achieved a determination limit of 1 ng/mL in human serum using deuterated internal standards, demonstrating that SIL-IS approaches eliminate recovery and matrix-effect biases inherent to structural analog IS methods [2].

Extraction recovery Matrix effect Ion suppression LC-MS/MS validation

Purity and Quality Control Specifications: Bestatin-d7 HCl vs. Unlabeled Bestatin HCl

Bestatin-d7 hydrochloride is commercially available at ≥97.5% chemical purity (Alfa Chemistry ), 97.73% (MedChemExpress ), and ≥98% (InvivoChem ), with isotopic enrichment typically ≥98 atom% D at the seven deuterated positions. In comparison, unlabeled Bestatin hydrochloride is supplied at ≥98% purity (HPLC) by major vendors (Sigma-Aldrich/Merck Millipore ). The minor purity differential (~0.3–2.5%) between labeled and unlabeled forms is attributable to the additional synthetic steps and purification challenges of deuterated compounds, and is within acceptable limits for use as an internal standard where the IS peak area, not absolute purity, governs quantitative performance. Critically, the deuterated product must demonstrate <0.1% cross-contamination of the unlabeled analyte channel (d0 signal in the d7 channel) to avoid calibration curve intercept bias [1].

Chemical purity Isotopic enrichment Quality control Reference standard

Target Engagement Profile: Bestatin Potency Across Aminopeptidase Isoforms Informs d7 IS Utility Across Target Panels

The parent compound Bestatin exhibits a well-characterized, isoform-dependent inhibition profile: aminopeptidase B (APB) Ki = 60 nM; leucine aminopeptidase (LAP) IC₅₀ = 20 nM; leukotriene A₄ hydrolase (LTA4H) Ki = 201 nM; aminopeptidase N (APN/CD13) I₅₀ = 89 µM; and aminopeptidase W (APW) I₅₀ = 7.9 µM [1][2]. Bestatin-d7, as a deuterated isotopologue, retains identical target-binding kinetics because deuterium substitution does not alter the pharmacophore—the α-hydroxy-β-amino acid moiety that chelates the active-site zinc and the leucine side chain that occupies the S1′ pocket [3]. This broad inhibitory spectrum, spanning from nanomolar (APB, LAP) to low micromolar (APW) potency, means Bestatin-d7 is applicable as an internal standard across diverse biochemical and cell-based assays investigating APN, APB, LTA4H, or APW pharmacology [4].

Aminopeptidase N Leukotriene A4 hydrolase Aminopeptidase B Enzyme inhibition

Method Sensitivity with Deuterated IS: GC–MS Quantification Limit of 1 ng/mL in Human Serum Using Deuterated Bestatin Internal Standard

Koyama et al. (1980) developed a GC–MS selected ion monitoring method for simultaneous quantification of Bestatin and its major metabolite p-hydroxybestatin in human serum, using deuterated Bestatin and deuterated p-hydroxybestatin as internal standards, achieving a determination limit of 1 ng/mL for both analytes [1]. In contrast, the non-deuterated IS method by Wang et al. (2007) using granisetron as IS for LC–MS/MS reported a lower limit of quantification (LLOQ) of 5 ng/mL in rat plasma [2]. The 5-fold improvement in sensitivity in the Koyama method (1 ng/mL vs. 5 ng/mL) is attributable in part to the use of a deuterated IS that corrects for analyte losses during derivatization and extraction, as well as ion suppression variability, more effectively than a structural analog IS [3].

Limit of quantification GC–MS Human serum Method sensitivity

Deuterium Isotope Effect Potential: Bestatin-d7 May Exhibit Altered Metabolic Stability Relative to Unlabeled Bestatin

Deuteration can alter the pharmacokinetic and metabolic profiles of pharmaceuticals through the kinetic isotope effect (KIE), wherein C–D bonds exhibit higher bond dissociation energy than C–H bonds, slowing cytochrome P450-mediated oxidative metabolism at deuterated positions [1]. Bestatin-d7 carries deuterium at seven positions on the leucine isobutyl side chain (CD₃)₂CD–, a site susceptible to ω-oxidation and subsequent β-oxidation [2]. While no published head-to-head metabolic stability study comparing Bestatin-d7 vs. unlabeled Bestatin was identified, the Russak & Bednarczyk (2019) review establishes that deuteration at metabolic soft spots can reduce first-pass clearance and increase oral bioavailability, as demonstrated for the FDA-approved deuterated drug deutetrabenazine [1]. This class-level evidence indicates that Bestatin-d7 may exhibit slower in vivo clearance than unlabeled Bestatin when the leucine side chain is the primary site of metabolism, a property that must be accounted for when d7 is used as an internal standard in metabolic profiling studies where the IS must not undergo differential metabolism during sample incubation [3].

Deuterium isotope effect Metabolic stability Pharmacokinetics Drug metabolism

Bestatin-d7: Optimal Application Scenarios for Procurement and Deployment


Quantitative Bioanalysis of Bestatin in Plasma/Serum by LC–MS/MS or GC–MS for Preclinical and Clinical Pharmacokinetic Studies

Bestatin-d7 serves as the definitive SIL-IS for quantifying Bestatin and its metabolites (e.g., p-hydroxybestatin) in biological matrices. The +7 Da mass shift ensures unambiguous MRM channel separation, while co-elution corrects for matrix effects and extraction variability [1]. The foundational GC–MS method by Koyama et al. demonstrated 1 ng/mL sensitivity in human serum using deuterated Bestatin IS, establishing the benchmark for method sensitivity [2]. Procurement of Bestatin-d7 at ≥97.5% purity with ≥98 atom% D enrichment is recommended for method validation under FDA/EMA bioanalytical guidance [3].

In Vitro Aminopeptidase Inhibition Assays Requiring Internal Standardization for Substrate Turnover Quantification

When quantifying Bestatin concentration in enzyme inhibition assay incubation media (e.g., for IC₅₀ determination or binding kinetics), Bestatin-d7 IS corrects for non-specific binding to assay plates, protein precipitation recovery losses, and ion suppression from assay buffer components [1]. Given that Bestatin inhibits APB (Ki = 60 nM), LAP (IC₅₀ = 20 nM), and LTA4H (Ki = 201 nM) with nanomolar potency, accurate low-concentration quantification is essential for deriving reliable kinetic constants, and a SIL-IS is superior to a structural analog IS for this purpose [2].

Metabolic Stability and Drug–Drug Interaction Studies Using Hepatocyte or Microsomal Incubations

For researchers investigating Bestatin metabolism by cytochrome P450 isoforms or Phase II enzymes, Bestatin-d7 can be employed as an IS for quantifying parent compound depletion, provided its metabolic stability under incubation conditions is independently verified [1]. The potential kinetic isotope effect on leucine side chain oxidation (class-level evidence [2]) necessitates that stability of the deuterated IS be assessed alongside the unlabeled analyte in the specific matrix and incubation system used. Bestatin-d7 is preferred over Bestatin-d5 in this context because the +7 Da shift provides more reliable discrimination from hydroxylated metabolites that may produce isobaric interferences at lower mass shifts [3].

Method Cross-Validation and Technology Transfer Between GC–MS and LC–MS/MS Platforms

Bestatin-d7 is compatible with both GC–MS (as demonstrated by Koyama et al. using trideuteromethyl ester derivatives [1]) and LC–MS/MS (using direct injection or simple protein precipitation). This dual-platform compatibility enables seamless method transfer between legacy GC–MS protocols and modern LC–MS/MS workflows without changing the internal standard chemistry, reducing re-validation burden and ensuring data comparability across studies conducted on different instrument platforms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bestatin-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.